molecular formula C16H24N2O6S B13730825 (4-hydroxy-3-methylphenyl)-methylazanium;sulfate CAS No. 35271-57-9

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate

Cat. No.: B13730825
CAS No.: 35271-57-9
M. Wt: 372.4 g/mol
InChI Key: BADYPBVKBVAOLH-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-methylphenyl)-methylazanium;sulfate is a quaternary ammonium sulfate salt comprising a 4-hydroxy-3-methylphenyl group bonded to a methylazanium ion (CH₃NH₃⁺) and a sulfate counterion (SO₄²⁻). This compound is structurally related to impurities in pharmaceuticals such as salbutamol sulfate, where it may arise during synthesis or degradation . Its molecular formula is C₈H₁₂NO⁺·HSO₄⁻, with a molecular weight of ~223.3 g/mol (cation) + 97.07 g/mol (sulfate) = 320.37 g/mol .

Key properties include:

  • Solubility: Likely polar due to the sulfate ion, enhancing water solubility compared to non-ionic analogs.
  • Stability: Quaternary ammonium salts are generally stable but may hydrolyze under extreme pH or heat.

Properties

CAS No.

35271-57-9

Molecular Formula

C16H24N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate

InChI

InChI=1S/2C8H11NO.H2O4S/c2*1-6-5-7(9-2)3-4-8(6)10;1-5(2,3)4/h2*3-5,9-10H,1-2H3;(H2,1,2,3,4)

InChI Key

BADYPBVKBVAOLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[NH2+]C)O.CC1=C(C=CC(=C1)[NH2+]C)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxy-3-methylphenyl)-methylazanium;sulfate typically involves the reaction of 4-hydroxy-3-methylphenol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with sulfuric acid to obtain the sulfate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process begins with the synthesis of 4-hydroxy-3-methylphenol, followed by its reaction with methylamine. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable catalyst and specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methylbenzaldehyde, while reduction can produce 4-hydroxy-3-methylphenylmethanol.

Scientific Research Applications

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-hydroxy-3-methylphenyl)-methylazanium;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Salbutamol Sulfate Impurities

Salbutamol sulfate impurities, such as (1RS)-2-((1,1-dimethylethyl)amino)-1-(4-hydroxy-3-methylphenyl)ethanol sulfate (CAS: 1956308-05-6), share the 4-hydroxy-3-methylphenyl motif but differ in their ammonium group. While the target compound has a simple methylazanium group, salbutamol derivatives feature a bulkier tert-butylaminoethanol structure .

Property (4-Hydroxy-3-Methylphenyl)-Methylazanium;Sulfate Salbutamol Sulfate Impurity C
Molecular Formula C₈H₁₂NO⁺·HSO₄⁻ C₁₃H₂₁NO₂⁺·HSO₄⁻
Molecular Weight 320.37 g/mol 321.39 g/mol
Functional Groups Quaternary ammonium, sulfate, phenol Tertiary amine, sulfate, phenol, alcohol
Biological Role Pharmaceutical impurity Pharmacologically inactive impurity
Synthesis Complexity Moderate (Reimer-Tiemann reaction for aryl group) High (multi-step organic synthesis)

Key Difference: The salbutamol-related impurity includes an ethanolamine backbone, which may interact differently with biological targets compared to the simpler methylazanium structure .

Aryl Sulfonate Derivatives

Compounds like 4-((2-(4-(thiophene-2-carboxamido)benzoyl)hydrazinylidene)methyl)phenyl 4-methylbenzenesulfonate () are sulfonates with hydrazone linkages. These differ in:

  • Counterion : Sulfonate (-SO₃⁻) vs. sulfate (-SO₄²⁻).
  • Structure : Hydrazone-based vs. quaternary ammonium.
  • Applications : Aryl sulfonates are explored for anticancer activity, whereas the target compound lacks direct therapeutic data .

Other Quaternary Ammonium Salts

  • (4-Methoxycarbonylphenyl)-Methylazanium (CAS: N/A, ): Features a methoxycarbonyl group instead of hydroxy and methyl.
  • Tris(2-hydroxyethyl)methylammonium methylsulfate (CAS: 29463-06-7, ): A bulkier ammonium salt with three hydroxyethyl groups, used in industrial applications. Its multiple hydroxyl groups enhance hydrophilicity compared to the target compound .

Analytical Techniques

  • Chromatography : TLC and column chromatography purify intermediates (e.g., coumarin derivatives in ).
  • Spectroscopy :
    • NMR : Confirms aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
    • LC-MS : Used to verify molecular weight and fragmentation patterns (e.g., m/z 223.31 for the cation) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S ratios .

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